3-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a thiazole ring, and a fluorophenyl group. The benzofuran and thiazole rings are connected by a propanamide linker, and the fluorophenyl group is attached via a sulfur atom.Scientific Research Applications
Antioxidant and Anticancer Activities
Studies on derivatives of compounds bearing structural similarities have shown promising antioxidant and anticancer properties. For instance, compounds with modifications on the phenylthio propanamide structure have demonstrated significant antioxidant activity, outperforming known antioxidants like ascorbic acid in some assays. These derivatives also displayed cytotoxicity against various cancer cell lines, suggesting a potential for development into anticancer agents (Tumosienė et al., 2020).
Antimicrobial and Antifungal Agents
Research into similar compounds has also revealed their potential as antimicrobial and antifungal agents. Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and showed significant activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Helal et al., 2013).
Photosensitizers for Photodynamic Therapy
Another avenue of research involves the use of related compounds as photosensitizers in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzothiazole groups revealed high singlet oxygen quantum yields, suggesting their potential as effective photosensitizers in PDT (Pişkin et al., 2020).
Structural and Material Science Applications
The structural analysis of similar compounds has contributed to material science, particularly in the development of organic semiconductors and sensors. The detailed characterization of these compounds provides a foundation for understanding their electronic and optical properties, which are crucial for designing materials with specific functionalities (Nagaraju et al., 2018).
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c1-26-17-4-2-3-13-11-18(27-20(13)17)16-12-29-21(23-16)24-19(25)9-10-28-15-7-5-14(22)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHGGEXTZKVNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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